methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
This compound belongs to the imidazo[2,1-f]purine class, characterized by a fused imidazole-purine core with substituents at positions 1, 2, 4, 7, and 7. Key structural features include:
- 1-Methyl group: Stabilizes the imidazole ring and modulates steric interactions.
- 2,4-Dione moieties: Critical for hydrogen bonding and binding affinity in biological targets.
- 7-Phenyl and 8-(p-tolyl) groups: Enhance lipophilicity and π-π stacking interactions.
- Methyl acetate side chain at position 3: Introduces ester functionality, influencing solubility and metabolic stability.
This compound is of interest in medicinal chemistry due to its structural similarity to adenosine receptor ligands and enzyme inhibitors (e.g., HIV-1 reverse transcriptase inhibitors) .
Properties
CAS No. |
896292-72-1 |
|---|---|
Molecular Formula |
C24H21N5O4 |
Molecular Weight |
443.463 |
IUPAC Name |
methyl 2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H21N5O4/c1-15-9-11-17(12-10-15)29-18(16-7-5-4-6-8-16)13-27-20-21(25-23(27)29)26(2)24(32)28(22(20)31)14-19(30)33-3/h4-13H,14H2,1-3H3 |
InChI Key |
BLJOMBSFZRKOKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic reactionsThe final step involves esterification to introduce the methyl acetate group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Core Modifications in Imidazo[2,1-f]Purine Derivatives
The imidazo[2,1-f]purine scaffold is versatile, with modifications at positions 3, 7, and 8 significantly altering pharmacological properties.
Pharmacological Comparisons
- Adenosine Receptor Binding: The target compound’s 3-methyl acetate and 8-(p-tolyl) groups differ from [(3)H]PSB-11 (), which has an ethyl group at position 8 and shows nanomolar affinity for A3 receptors. This suggests steric bulk at position 8 may reduce receptor selectivity .
- Enzyme Inhibition : Unlike compound 76 (), which destabilizes HIV-1 RT, the target compound’s 7-phenyl and 8-(p-tolyl) groups may stabilize RT via hydrophobic interactions, analogous to compounds 22 and 24 in .
Biological Activity
Methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its anticancer properties, antibacterial effects, and other pharmacological implications based on recent studies.
Chemical Structure
The compound belongs to the imidazo[2,1-f]purine family, characterized by a fused ring system that contributes to its biological activity. The presence of various functional groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : The compound has been tested against multiple cancer cell lines. In vitro assays have demonstrated significant inhibition of cell proliferation with IC50 values indicating potent activity.
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Notably, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
Antibacterial Activity
The antibacterial properties of the compound have also been explored. It exhibits significant activity against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/ml) |
|---|---|---|
| Escherichia coli | 25 | 50 |
| Staphylococcus aureus | 24 | 50 |
| Pseudomonas aeruginosa | 30 | 25 |
These results suggest that the compound could be a promising candidate for developing new antibacterial agents.
Structure-Activity Relationship (SAR)
The structural modifications on the imidazo[2,1-f]purine scaffold significantly influence the biological activity. For instance:
- Substituents at Position 7 : The presence of phenyl and p-tolyl groups has been correlated with enhanced anticancer activity.
- Dioxo Functionality : The dioxo group at position 2 contributes to increased reactivity towards biological targets.
Case Studies
Several case studies have investigated the biological effects of similar compounds within the imidazo[2,1-f]purine class. For example:
- Study on Anticancer Activity : A study compared various derivatives and found that modifications at the C-8 position significantly improved cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics.
- Antibacterial Screening : Another investigation assessed a series of derivatives against Gram-positive and Gram-negative bacteria, revealing that certain substitutions led to a broader spectrum of activity.
Q & A
What are the critical factors for optimizing the synthesis of methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3-yl)acetate?
Basic Research Focus
The synthesis of this compound involves multi-step reactions, often requiring precise control of temperature, solvent selection (e.g., methanol for recrystallization), and catalysts (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide for coupling reactions) to ensure high yield (>70%) and purity (>95%) . Key challenges include preventing degradation of the imidazo[2,1-f]purine core during alkylation or esterification steps. Methodological recommendations:
- Use anhydrous conditions for reactions involving ester groups to avoid hydrolysis.
- Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., after N-methylation or aryl substitution).
How can structural ambiguities in this compound be resolved using advanced spectroscopic techniques?
Advanced Research Focus
Conflicting structural assignments (e.g., regiochemistry of substituents or stereochemistry) can arise due to the compound’s fused heterocyclic system. Techniques for resolution:
- X-ray crystallography : Provides definitive 3D conformation, as demonstrated for structurally similar imidazo[1,2-a]pyrimidines .
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, particularly for distinguishing between phenyl (δ 7.2–7.6 ppm) and p-tolyl (δ 2.3 ppm for CH₃) groups .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₄H₂₁N₅O₄) with <2 ppm error .
What strategies are effective in analyzing contradictory biological activity data across studies?
Advanced Research Focus
Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. receptor antagonism) may stem from assay conditions or impurity profiles. Mitigation approaches:
- Standardize purity : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >99% pure compound for assays .
- Validate target engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (Kd) directly .
- Control for metabolic instability : Test stability in PBS (pH 7.4) and liver microsomes to rule out false negatives .
How can computational methods predict the compound’s reactivity and metabolic pathways?
Advanced Research Focus
Density functional theory (DFT) and molecular docking can guide experimental design:
- DFT calculations : Predict sites of electrophilic attack (e.g., C8 of the purine ring) and hydrolysis susceptibility of the ester group .
- CYP450 metabolism prediction : Tools like MetaSite identify likely oxidation sites (e.g., methyl groups on the imidazole ring) .
- ADMET profiling : Use SwissADME to estimate logP (~3.2) and solubility (<10 μM in aqueous buffers), informing formulation strategies .
What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Basic Research Focus
Purification challenges arise due to polar byproducts (e.g., unreacted acetic acid derivatives). Recommended protocols:
- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate the product (Rf ~0.4) from impurities .
- Recrystallization : Methanol/water (4:1) yields crystalline product with >98% purity .
- Centrifugal partition chromatography : Effective for scale-up (>10 g) with minimal solvent waste .
How does the steric environment of the p-tolyl group influence the compound’s interaction with biological targets?
Advanced Research Focus
The p-tolyl group’s steric bulk and hydrophobic interactions are critical for target selectivity:
- Molecular dynamics simulations : Reveal that the p-tolyl group occupies a hydrophobic pocket in adenosine A₂A receptor models, reducing off-target binding .
- SAR studies : Analogues with smaller substituents (e.g., 4-fluorophenyl) show 10-fold lower potency in kinase inhibition assays .
What analytical methods are suitable for quantifying degradation products under accelerated stability conditions?
Advanced Research Focus
Under stress conditions (40°C/75% RH), the ester group hydrolyzes to form carboxylic acid derivatives. Analytical workflows:
- UPLC-MS/MS : Quantifies degradation products (e.g., m/z 389.1 → 245.0 for the hydrolyzed product) with LOQ <0.1% .
- Forced degradation studies : Expose to 0.1N HCl (24 h) or 0.1N NaOH (6 h) to identify acid/base-labile sites .
How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of this compound?
Advanced Research Focus
Isotopic labeling clarifies metabolic and synthetic pathways:
- ¹³C-labeling at the methyl group : Tracks metabolic oxidation to CO₂ in hepatocyte assays .
- ²H-labeling at the purine C2 position : Confirms hydrogen-deuterium exchange rates in NMR, revealing solvent accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
